3,5-Difluoro-2-hydrazinylpyridin-4-amine
Description
Properties
IUPAC Name |
3,5-difluoro-2-hydrazinylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N4/c6-2-1-10-5(11-9)3(7)4(2)8/h1H,9H2,(H3,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFAXUJHGBTXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)NN)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of Centanafadine Hydrochloride are not widely available in the public domain. it is being studied in clinical trials, which suggests that it is actively synthesized and evaluated.
- Industrial production methods are proprietary and typically not disclosed until after regulatory approval.
Chemical Reactions Analysis
- Centanafadine Hydrochloride is designed to inhibit the reuptake of three neurotransmitters: dopamine, norepinephrine, and serotonin.
- It likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and reagents is not publicly accessible.
- Major products formed from these reactions would depend on the specific synthetic pathways used during its preparation.
Scientific Research Applications
- Centanafadine Hydrochloride’s potential applications extend beyond ADHD treatment:
Neurochemistry: It may impact neurotransmitter levels and signaling pathways.
Psychopharmacology: Researchers explore its effects on mood, cognition, and behavior.
Neurobiology: Investigations focus on its interactions with neural circuits.
Clinical Trials: Ongoing studies assess its safety and efficacy in various populations.
Mechanism of Action
- Centanafadine’s mechanism involves inhibiting the reuptake of dopamine, norepinephrine, and serotonin. By doing so, it increases their availability in synaptic clefts.
- The compound likely interacts with specific transporters (e.g., DAT, NET, SERT) and modulates neurotransmitter levels, affecting attention and behavior.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between 3,5-Difluoro-2-hydrazinylpyridin-4-amine and related pyridine derivatives:
*Similarity scores (0–1 scale) are based on PubChem’s Tanimoto algorithm for structural similarity .
Research Findings and Pharmacokinetic Insights
- Metabolic Stability : Fluorinated pyridines, such as dFdC, exhibit prolonged intracellular retention of active metabolites (e.g., dFdCTP with t1/2 >16 hours) due to resistance to exonuclease degradation . This property is critical for sustained therapeutic effects.
- Enzyme Interactions: Unlike arabinosylcytosine (ara-C), dFdC’s difluoro modification reduces exonuclease-mediated excision from DNA, enhancing cytotoxicity . For this compound, similar resistance to metabolic clearance might be expected, though empirical data are lacking.
Notes and Limitations
- The lack of direct studies on this compound necessitates reliance on structural analogs for comparison.
- Fluorine and hydrazine substituents suggest unique reactivity profiles, warranting experimental validation.
Biological Activity
3,5-Difluoro-2-hydrazinylpyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine or its derivatives under controlled conditions. The presence of fluorine atoms at the 3 and 5 positions of the pyridine ring enhances the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Similar Derivative A | 18.75 | Staphylococcus aureus |
| Similar Derivative B | 37.5 | E. coli |
Note: Specific MIC values for this compound are yet to be determined in published studies.
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that hydrazine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanism of action involves the inhibition of enzymes critical for cancer cell survival and proliferation. The hydrazine moiety is known to interact with biological macromolecules, potentially disrupting metabolic pathways essential for cancer growth.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of hydrazine derivatives demonstrated that compounds with similar structural motifs to this compound displayed promising antibacterial activity against resistant strains of bacteria. The study highlighted the need for further optimization to enhance efficacy and reduce toxicity.
- Anticancer Screening : In vitro studies have shown that certain hydrazinylpyridine derivatives can induce significant cytotoxic effects on breast cancer cells (MCF-7), leading to a reduction in cell viability by over 50% at specific concentrations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-Difluoro-2-hydrazinylpyridin-4-amine, and how can purity be validated?
- Methodology : Begin with fluorinated pyridine precursors (e.g., pentafluoropyridine) and employ nucleophilic substitution to introduce hydrazine and amine groups. For example, use sodium azide in anhydrous dimethylformamide (DMF) at 80°C to replace fluorine atoms selectively, followed by hydrazine hydrate under controlled pH (8–9) . Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using (DMSO-d6, δ 6.8–7.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. How does the fluorine substitution pattern influence the compound’s stability under varying pH and temperature?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C for 72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for pyridine rings) and LC-MS to identify breakdown products. Fluorine atoms at the 3 and 5 positions enhance electron-withdrawing effects, stabilizing the ring against hydrolysis but increasing sensitivity to nucleophilic attack at the 2-hydrazinyl group .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural features?
- Methodology : Use (CDCl3, δ -110 to -120 ppm for aromatic fluorines) to confirm substitution patterns. IR spectroscopy (N–H stretch at ~3300 cm⁻¹, C–F at ~1200 cm⁻¹) complements structural analysis. X-ray crystallography (SHELX-97 for refinement) resolves absolute configuration but requires high-quality single crystals grown via slow evaporation in ethanol/water .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions involving the hydrazinyl group?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to model transition states for Suzuki-Miyaura coupling. Focus on the hydrazinyl group’s lone pair donation to palladium catalysts. Experimental validation: React with aryl boronic acids (Pd(PPh3)4, K2CO3, DME, 80°C) and compare yields to computational predictions. The 2-hydrazinyl group may sterically hinder coupling at the 4-amine position .
Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?
- Methodology : Protect the hydrazinyl group with tert-butoxycarbonyl (Boc) before electrophilic substitution. For example, Boc-protection (di-tert-butyl dicarbonate, DMAP, THF) followed by nitration (HNO3/H2SO4) at the 6-position. Deprotection with TFA/CH2Cl2 restores hydrazine functionality. Monitor regioselectivity via integration of aromatic protons .
Q. How does this compound interact with biological targets (e.g., enzymes), and what assays quantify its binding affinity?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding to target proteins (e.g., kinases). Fluorine atoms enhance hydrophobic interactions, while the hydrazinyl group may form hydrogen bonds. For enzyme inhibition assays, employ a fluorogenic substrate (e.g., ATPase-Glo™) and measure IC50 values at varying concentrations .
Q. What crystallographic challenges arise in resolving its structure, and how can they be addressed?
- Methodology : The compound’s flexibility (hydrazinyl rotation) may reduce crystal quality. Optimize crystallization using mixed solvents (e.g., ethyl acetate/hexane). For SHELX refinement, apply restraints to thermal parameters of disordered fluorine atoms. Twinning, common in fluorinated pyridines, requires careful analysis of diffraction patterns (e.g., ROTAX data) .
Data Contradictions and Resolution
Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?
- Resolution : Solubility varies with solvent polarity and pH. For DMSO: >50 mg/mL (pH 7), but <5 mg/mL in water. If literature conflicts arise, replicate experiments under identical conditions (e.g., 25°C, sonication for 30 minutes). Note that hydrazine derivatives may form hydrates, altering solubility .
Q. Why do some studies report divergent biological activities for structurally similar analogs?
- Resolution : Subtle differences in fluorine placement (e.g., 3,5-difluoro vs. 2,4-difluoro) alter electron distribution and steric bulk. Compare IC50 values across analogs using standardized assays (e.g., MTT for cytotoxicity). Meta-analysis of structure-activity relationships (SAR) clarifies trends .
Methodological Tables
| Parameter | Conditions | Key Observations | Reference |
|---|---|---|---|
| Synthesis Yield | NaN3, DMF, 80°C, 12h | 65–70% (unoptimized) | |
| Thermal Stability | 40°C, pH 7, 72h | <5% degradation | |
| DFT Energy Barrier | Suzuki coupling (B3LYP/6-31G*) | ΔG‡ = 28.5 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
